2,4-Bis(2-methylpentan-2-yl)phenol
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Overview
Description
2,4-Bis(2-methylpentan-2-yl)phenol is an organic compound with the molecular formula C18H30O It is a phenolic compound characterized by the presence of two 2-methylpentan-2-yl groups attached to the 2 and 4 positions of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-methylpentan-2-yl)phenol typically involves the alkylation of phenol with 2-methylpentan-2-yl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the phenol, followed by the addition of the alkyl halide. The reaction is usually conducted in an organic solvent like toluene or dichloromethane at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(2-methylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
2,4-Bis(2-methylpentan-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Bis(2-methylpentan-2-yl)phenol primarily involves its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, the compound can chelate metal ions, reducing their catalytic activity in oxidative reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(2-phenylpropan-2-yl)phenol: Similar structure but with phenyl groups instead of 2-methylpentan-2-yl groups.
2,4-Bis(2,6-diisopropylphenyl)imino-3-methylpentan-3-ol: Contains imino groups and is used in different applications.
Uniqueness
2,4-Bis(2-methylpentan-2-yl)phenol is unique due to its specific alkyl substituents, which impart distinct steric and electronic properties. These properties influence its reactivity and stability, making it suitable for specialized applications in various fields.
Properties
CAS No. |
89655-32-3 |
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Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2,4-bis(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C18H30O/c1-7-11-17(3,4)14-9-10-16(19)15(13-14)18(5,6)12-8-2/h9-10,13,19H,7-8,11-12H2,1-6H3 |
InChI Key |
OWEBEKTUZXQSHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CCC |
Origin of Product |
United States |
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